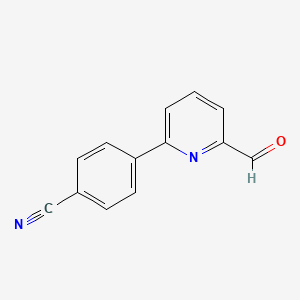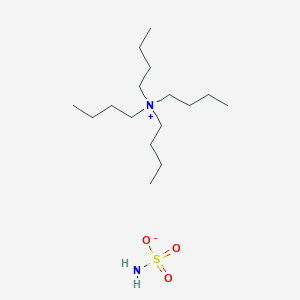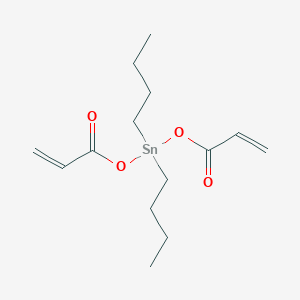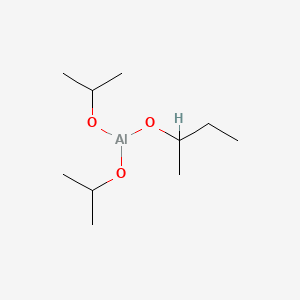![molecular formula C12H38GeN2Si4 B1602518 Bis[bis(trimethylsilyl)amino]german CAS No. 55290-25-0](/img/structure/B1602518.png)
Bis[bis(trimethylsilyl)amino]german
Übersicht
Beschreibung
Bis[bis(trimethylsilyl)amino]germane (BTMG) is a chemical compound that contains germanium, carbon, hydrogen, and silicon. It has a molecular weight of 399.43 . The IUPAC name for this compound is bis(trimethylsilyl)amine–germane (2/1) .
Synthesis Analysis
Bis[bis(trimethylsilyl)amino]germane can be synthesized by the reaction of 1-hydroxygermatrane with bis[bis(trimethylsilyl)amino]stannylene . This synthesis process has been characterized by 1H, 13C, 29Si NMR spectroscopy, elemental analysis, and X-ray diffractometry .Molecular Structure Analysis
The molecule is a derivative of ammonia with trimethylsilyl groups in place of two hydrogen atoms . An electron diffraction study shows that the silicon-nitrogen bond length and Si-N-Si bond angle are similar to disilazane .Chemical Reactions Analysis
Bis[bis(trimethylsilyl)amino]germane is used as a precursor in the fabrication of germanium thin films, nanostructures, and semiconductors for electronic and photonic applications.Physical and Chemical Properties Analysis
Bis[bis(trimethylsilyl)amino]germane is a liquid substance . The compound has a formula of C12H36GeN2Si4 .Wissenschaftliche Forschungsanwendungen
Zwischenprodukt für die Synthese von Germazenen
Bis[bis(trimethylsilyl)amino]german dient als Zwischenprodukt bei der Synthese von Germazenen. Germazene sind germaniumhaltige Heterocyclen, die aufgrund ihrer Halbleitereigenschaften potenzielle Anwendungen in der organischen Elektronik haben .
Bildung von Poly(germaniumenolaten)
Diese Verbindung reagiert mit α,β-ungesättigten Ketonen unter Bildung von Poly(germaniumenolaten). Diese Enolate können in verschiedenen organischen Synthesewegen eingesetzt werden, was möglicherweise zu neuen Materialien mit einzigartigen elektronischen Eigenschaften führt .
Reaktivität mit Kohlendioxid
This compound reagiert mit Kohlendioxid unter Bildung von silylierten Isocyanaten und Carbodiimiden. Diese Reaktion ist bedeutsam für die Entwicklung neuer Verfahren zur CO₂-Abscheidung und -Verwertung .
Bindung an Übergangsmetallkomplexe
Es bildet dreifach koordinierte Komplexe mit (Et₃P)₂Ptacac, die CO₂ und H₂ reversibel binden. Solche Komplexe werden auf ihre potenzielle Verwendung in Gasspeicher- und Trenntechnologien untersucht .
Atomlagenabscheidung (ALD) von Dünnschichten
Die Verbindung wird bei der Atomlagenabscheidung von Zinnoxid-Dünnschichten eingesetzt, die bei der Herstellung elektronischer Bauelemente wie Sensoren und Transistoren von entscheidender Bedeutung sind. Das ALD-Verfahren ermöglicht eine präzise Kontrolle über die Dicke und Zusammensetzung des Films .
Halbleiterforschung
Aufgrund seiner Fähigkeit, Dünnschichten zu bilden und mit Metallen Komplexe zu bilden, ist this compound wertvoll in der Halbleiterforschung. Es kann zur Entwicklung von Halbleitern der nächsten Generation mit verbesserter Leistung beitragen .
Organische Synthese
In der organischen Chemie kann diese Verbindung verwendet werden, um Germanium in verschiedene molekulare Gerüste einzuführen. Dies ist besonders nützlich bei der Synthese von Organogermaniumverbindungen, die Anwendungen in der medizinischen Chemie und Materialwissenschaft haben .
Katalyse
This compound kann auch Anwendungen in der Katalyse finden, insbesondere bei Reaktionen, bei denen Germanium als Katalysator oder Katalysatorträger fungiert. Seine einzigartigen Eigenschaften könnten zu effizienteren und selektiveren katalytischen Prozessen führen .
Safety and Hazards
Bis[bis(trimethylsilyl)amino]germane may cause serious eye irritation . It is recommended to wear protective gloves, protective clothing, and eye protection when handling this substance . If it comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes and seek medical advice if irritation persists .
Wirkmechanismus
Mode of Action
It’s known that the compound can react with elemental sulfur or selenium to yield high amounts of the corresponding monosulfide and selenide . This suggests that the compound may interact with its targets through similar chemical reactions, leading to changes in the target molecules.
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Result of Action
Its ability to react with sulfur and selenium suggests that it may induce changes in molecules containing these elements .
Action Environment
The action, efficacy, and stability of Bis[bis(trimethylsilyl)amino]germane can be influenced by various environmental factors. For instance, the compound’s reactions with sulfur and selenium suggest that its activity may be affected by the presence of these elements in the environment .
Eigenschaften
IUPAC Name |
[[[bis(trimethylsilyl)amino]germyl-trimethylsilylamino]-dimethylsilyl]methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H38GeN2Si4/c1-16(2,3)14(17(4,5)6)13-15(18(7,8)9)19(10,11)12/h13H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJFHQCVPQLUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)[GeH2]N([Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H38GeN2Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55290-25-0 | |
| Record name | Germanium, bis(bis(trimethylsilyl))amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055290250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1602444.png)









